4-(bromomethyl)-2-methoxy-1-methylbenzene
Overview
Description
4-(Bromomethyl)-2-methoxy-1-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and a methoxy group is attached to the benzene ring
Mechanism of Action
Target of Action
The compound 4-(bromomethyl)-2-methoxy-1-methylbenzene, also known as 3-Methoxy-4-methylbenzyl bromide, is primarily used in the field of organic synthesis . It serves as a reagent in various chemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a series of steps . The process begins with the oxidative addition where palladium donates electrons to form a new Pd–C bond . This is followed by transmetalation, where the organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, is a key biochemical pathway in organic synthesis . This pathway enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects of this pathway include the production of a wide range of organoboron reagents, which have been tailored for application under specific conditions .
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organoboron reagents, contributing to the production of a wide range of organic compounds .
Biochemical Analysis
Biochemical Properties
It is known that bromomethyl groups can act as alkylating agents, potentially interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 4-(bromomethyl)-2-methoxy-1-methylbenzene are currently unknown. Given its potential as an alkylating agent, it could influence cell function by modifying proteins or other biomolecules. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an alkylating agent, it could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . More detailed studies are required to understand its exact mechanism of action.
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could influence its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2-methoxy-1-methylbenzene typically involves the bromination of 2-methoxy-1-methylbenzene (also known as o-anisole). One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of bromine and a suitable catalyst under controlled temperature and pressure conditions can also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methoxy-1-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)-2-methoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling or probing biological systems.
Medicine: Potential use in the development of new drugs or as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methoxy group.
4-(Bromomethyl)-2,6-dimethoxy-1-methylbenzene: Similar structure with additional methoxy groups.
4-(Chloromethyl)-2-methoxy-1-methylbenzene: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
4-(Bromomethyl)-2-methoxy-1-methylbenzene is unique due to the presence of both a bromomethyl and a methoxy group on the benzene ring, which imparts specific reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-(bromomethyl)-2-methoxy-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQOZDFTLOMCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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